

1-(3-Bromobenzyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromobenzyl)piperidine

Cat. No.: B1274328

[Get Quote](#)

Technical Guide: 1-(3-Bromobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3-Bromobenzyl)piperidine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its CAS number and molecular weight. While specific biological data for this compound is limited in publicly available literature, this guide summarizes the known biological activities of structurally related 1-benzylpiperidine analogs, focusing on their interactions with key central nervous system (CNS) receptors. Furthermore, a representative synthesis protocol and a general experimental methodology for assessing receptor binding affinity are provided to facilitate further research and development.

Chemical and Physical Properties

1-(3-Bromobenzyl)piperidine is a substituted piperidine derivative with a bromobenzyl group attached to the nitrogen atom. Its core structure is a six-membered heterocyclic amine, a common scaffold in many pharmaceuticals.

Property	Value
IUPAC Name	1-[(3-bromophenyl)methyl]piperidine
CAS Number	59507-40-3
Molecular Formula	C ₁₂ H ₁₆ BrN
Molecular Weight	254.17 g/mol
Canonical SMILES	C1CCN(CC1)CC2=CC=CC(=C2)Br
Appearance	Expected to be a liquid or low-melting solid

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-(3-Bromobenzyl)piperidine** is not readily available in the cited literature, a general and widely applicable method involves the N-alkylation of piperidine with 3-bromobenzyl bromide. Below is a representative two-step experimental protocol, starting with the preparation of the alkylating agent.

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide (Precursor)

This protocol is adapted from a standard method for the bromination of substituted toluenes.

Materials:

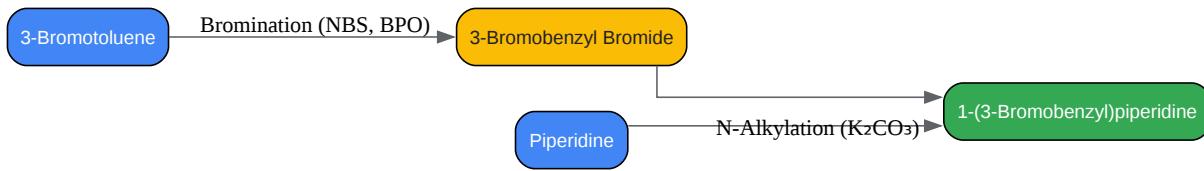
- 3-Bromotoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or AIBN (initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the mixture to reflux with stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.
- After the reaction is complete (typically a few hours), cool the mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromobenzyl bromide.
- The product can be purified by vacuum distillation or recrystallization.[\[1\]](#)

Experimental Protocol: Synthesis of 1-(3-Bromobenzyl)piperidine

This protocol describes the nucleophilic substitution reaction between piperidine and 3-bromobenzyl bromide.


Materials:

- Piperidine
- 3-Bromobenzyl bromide
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetonitrile (CH_3CN) or Dichloromethane (CH_2Cl_2) as solvent
- Saturated sodium chloride solution (brine)

- Anhydrous sodium sulfate

Procedure:

- To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
- Stir the suspension at room temperature and add a solution of 3-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
- Once the reaction is complete, filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify the crude **1-(3-Bromobenzyl)piperidine** by column chromatography on silica gel.

[Click to download full resolution via product page](#)

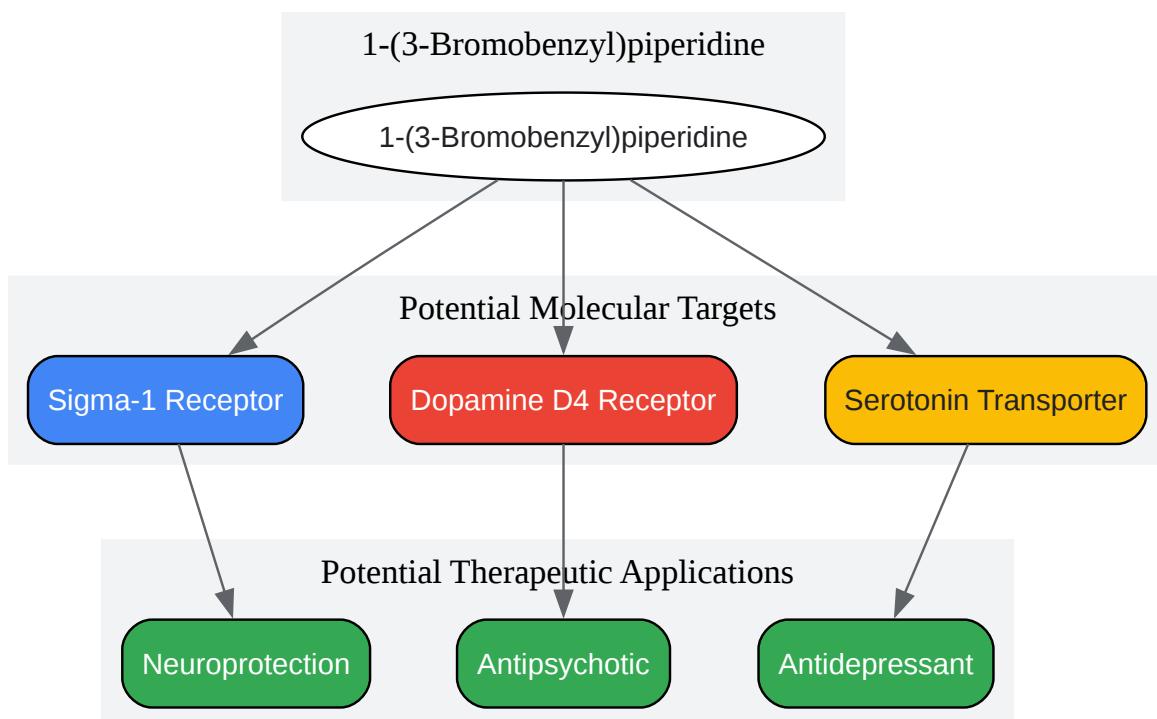
Caption: Synthetic pathway for **1-(3-Bromobenzyl)piperidine**.

Biological Activity and Potential Applications

Specific biological data for **1-(3-Bromobenzyl)piperidine** is not extensively reported. However, the 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to

interact with various CNS receptors. The biological activities of structurally similar compounds suggest potential therapeutic applications for **1-(3-Bromobenzyl)piperidine**.

Receptor Binding Affinity of Analogs


Studies on related benzylpiperidine and benzylpiperazine derivatives have shown significant affinity for sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This suggests that **1-(3-Bromobenzyl)piperidine** may also exhibit activity at these targets.

Compound Class	Receptor Target(s)	Reported Affinity (K_i) of Analogs	Potential Therapeutic Area
Benzylpiperidine Derivatives	Sigma-1 Receptor (σ_1R)	Nanomolar (nM) range	Neurodegenerative diseases, neuropathic pain, psychiatric disorders
Benzylpiperidine Derivatives	Dopamine D ₄ Receptor	Nanomolar (nM) range	Schizophrenia, Parkinson's disease, Glioblastoma
Benzylpiperidine Derivatives	Serotonin Transporter (SERT)	Micromolar (μ M) to Nanomolar (nM) range	Depression, anxiety disorders

Note: The affinity values are for structurally related analogs and not for **1-(3-Bromobenzyl)piperidine** itself.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Potential Signaling Pathways and Mechanisms of Action

Based on the receptor affinities of its analogs, **1-(3-Bromobenzyl)piperidine** could potentially modulate several signaling pathways. For instance, as a sigma-1 receptor ligand, it might influence intracellular calcium signaling and modulate the activity of various ion channels and other receptors.[\[6\]](#) If it binds to dopamine or serotonin receptors, it could interfere with dopaminergic or serotonergic neurotransmission, respectively.

[Click to download full resolution via product page](#)

Caption: Potential molecular targets and therapeutic applications.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of **1-(3-Bromobenzyl)piperidine** for specific receptors (e.g., sigma-1, dopamine D₄, or serotonin transporter), a competitive radioligand binding assay can be performed. The following is a general protocol.

Materials:

- Cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig brain homogenates)
- A specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ_1 R, [³H]N-methylspiperone for D₂-like receptors, or [³H]-paroxetine for SERT)
- **1-(3-Bromobenzyl)piperidine** (test compound)

- A known non-labeled ligand for the target receptor (for determining non-specific binding)
- Assay buffer (e.g., Tris-HCl)
- Scintillation cocktail
- Scintillation counter
- Glass fiber filters

Procedure:

- Prepare serial dilutions of **1-(3-Bromobenzyl)piperidine** in the assay buffer.
- In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its K_d value), and varying concentrations of the test compound.
- For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of the non-labeled ligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Analyze the data using non-linear regression to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Conclusion

1-(3-Bromobenzyl)piperidine represents a chemical entity with potential for further investigation in the field of CNS drug discovery. Based on the pharmacological profiles of its structural analogs, it is a promising candidate for evaluation against sigma, dopamine, and serotonin receptors. The synthetic and analytical protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activity of this compound, paving the way for the potential discovery of novel therapeutic agents. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- To cite this document: BenchChem. [1-(3-Bromobenzyl)piperidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1274328#1-3-bromobenzyl-piperidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com